![molecular formula C16H13ClN2O2 B1525835 3-[(2-氯苯基)甲基]咪唑并[1,5-a]吡啶-1-甲酸甲酯 CAS No. 1020253-32-0](/img/structure/B1525835.png)

3-[(2-氯苯基)甲基]咪唑并[1,5-a]吡啶-1-甲酸甲酯

描述

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Chemical Reactions Analysis

Imidazo[1,5-a]pyridines can be synthesized from 2-aminopyridines and acetophenones, which is compatible with a broad range of functional groups . The reaction also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .科学研究应用

Synthesis of Imidazo[1,5-a]pyrimidine Derivatives

Imidazo[1,5-a]pyrimidine derivatives have been synthesized by cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . This process leads to the formation of a mixture of regioisomers .

Conversion into 3H-Imidazo[4,5-b]pyridine Derivatives

The conversion of the imidazo[1,5-a]pyrimidine core into 3H-imidazo[4,5-b]pyridine occurs under acidic conditions . This process involves the cleavage of a C–N bond and the formation of a C–C bond .

Structural Analogs of Purine Bases

Imidazopyrimidines are structural analogs (isosteres) of purine bases, such as adenine and guanine . They have been evaluated and/or used as nonbenzodiazepine GABA receptor agonists, p38 mitogen-activated protein kinase inhibitors for the treatment of rheumatoid arthritis, or antibacterial agents .

Anti-Tubercular Potential

Some imidazole containing compounds, such as 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole, have shown potent anti-tubercular activity against Mycobacterium tuberculosis strain .

Broad Range of Biological Properties

Imidazole has a broad range of chemical and biological properties. Its derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

作用机制

The mechanism of action of imidazo[1,5-a]pyridines is not universally defined, as it can vary depending on the specific compound and its intended use. For example, some imidazo[1,5-a]pyridines exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

未来方向

Imidazo[1,5-a]pyridines have been recognized for their wide range of applications in medicinal chemistry . Therefore, the future directions in the research and development of these compounds could involve exploring their potential uses in new therapeutic areas, improving their synthesis methods, and investigating their mechanisms of action .

属性

IUPAC Name |

methyl 3-[(2-chlorophenyl)methyl]imidazo[1,5-a]pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2/c1-21-16(20)15-13-8-4-5-9-19(13)14(18-15)10-11-6-2-3-7-12(11)17/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQCSLQSTWKZSRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=CC=CN2C(=N1)CC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[(2-chlorophenyl)methyl]imidazo[1,5-a]pyridine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

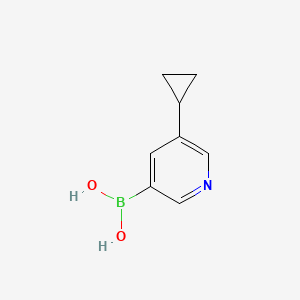

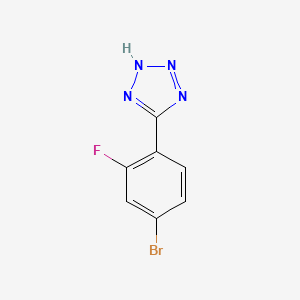

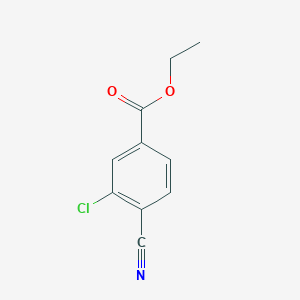

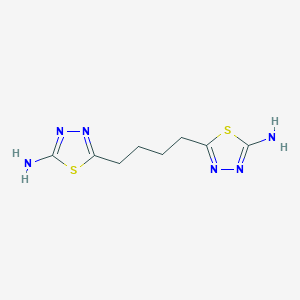

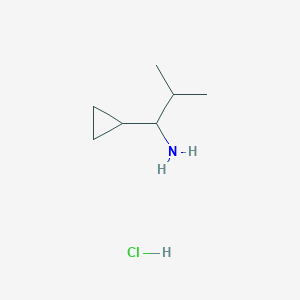

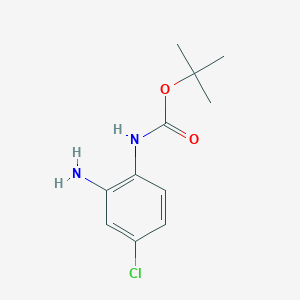

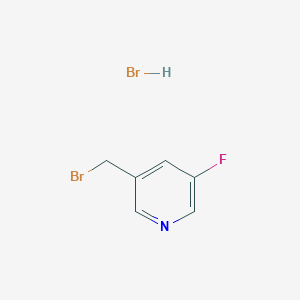

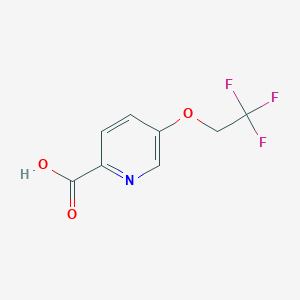

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide](/img/structure/B1525775.png)